1-Fluorodecane is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 160.27 g/mol. It is characterized as a colorless, odorless liquid with a boiling point of -7.2 °C . This compound belongs to the family of alkyl fluorides, where a fluorine atom is substituted at the first carbon of the decane chain. The presence of the fluorine atom imparts unique chemical properties, making 1-fluorodecane an interesting subject for both industrial and academic research.
These reactions are significant for synthesizing various organic compounds and studying reaction mechanisms.
1-Fluorodecane can be synthesized through several methods:
1-Fluorodecane finds applications in various fields:
Research into the interactions of 1-fluorodecane with other chemical species is ongoing. Studies have shown that it can interact with various nucleophiles and electrophiles, leading to significant insights into reaction mechanisms involving fluorinated compounds. Its behavior in different solvents and under varying conditions is crucial for understanding its reactivity and potential applications in synthetic chemistry.
Several similar compounds share structural characteristics with 1-fluorodecane. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Fluoroheptane | Shorter carbon chain; higher volatility | |
1-Fluorooctane | Intermediate chain length; similar reactivity | |
1-Fluorododecane | Longer carbon chain; potentially different properties | |
1-Fluoropentane | Shorter chain; lower boiling point |
The uniqueness of 1-fluorodecane lies in its balanced carbon chain length, which provides a combination of stability and reactivity not found in shorter or longer homologs. Its properties make it particularly useful in applications requiring specific interaction profiles and physical characteristics that differ from those of its analogs.
The synthesis of fluorinated alkanes like 1-fluorodecane traces its roots to early organofluorine chemistry. Key milestones include:
While 1-fluorodecane itself was not explicitly synthesized in these early studies, its preparation aligns with established methods for terminal fluorination. Modern routes likely involve halogen exchange or deoxyfluorination using agents like DAST (diethylaminosulfur trifluoride) or DeoxoFluor, which enable controlled fluorine introduction.
1-Fluorodecane exemplifies the unique properties of fluorinated hydrocarbons, with implications across multiple fields:
The C–F bond’s exceptional strength (≈485 kJ/mol) imparts resistance to thermal and oxidative degradation, making 1-fluorodecane a robust solvent or intermediate in high-temperature reactions.
The compound serves as a substrate for further functionalization:
1-Fluorodecane occupies a unique position in the C₁₀H₂₁F series, with properties influenced by chain length and fluorine’s electron-withdrawing effects.
Property | 1-Fluorodecane | 1-Fluorooctane | 1-Fluorohexane |
---|---|---|---|
Boiling Point | 185–187°C | ~149°C | ~107°C |
Density | 0.809 g/mL | ~0.800 g/mL | ~0.780 g/mL |
Refractive Index | 1.409 | ~1.400 | ~1.390 |
Chain elongation increases boiling points and density due to enhanced London dispersion forces, offset by fluorine’s reduced polarizability.
Microwave spectroscopy reveals distinct conformers for 1-fluoroalkanes:
1-Fluorodecane’s terminal fluorine enforces a gauche conformation relative to the alkyl chain, stabilizing the molecule through dipole alignment.
1-Fluorodecane possesses a molecular weight of 160.27 daltons [1] [2] [3], representing the mass contribution from ten carbon atoms, twenty-one hydrogen atoms, and one fluorine atom. This molecular weight places the compound within the range of medium-chain alkyl fluorides and significantly influences its physical and chemical behavior. The presence of the fluorine atom, with its atomic mass of 19.0, contributes approximately 11.9% to the total molecular mass, which is substantial considering its single atom contribution.
The melting point of 1-fluorodecane is consistently reported as -35°C [1] [4] [3]. This relatively low melting point is characteristic of linear alkyl fluorides and reflects the weak intermolecular forces governing the solid-state structure. The presence of the fluorine atom at the terminal position creates a polar end to an otherwise nonpolar alkyl chain, but the overall molecular interactions remain dominated by van der Waals forces typical of hydrocarbons. The low melting point indicates that the compound exists as a liquid under standard laboratory conditions, facilitating its handling and applications in organic synthesis.
1-Fluorodecane exhibits a boiling point within the range of 185-187°C [1] [4], with the most precise measurement reported as 186.2°C [3] [5] [6]. This boiling point is notably higher than that of the corresponding hydrocarbon, decane (174°C), due to the increased molecular weight and the slight polarity introduced by the carbon-fluorine bond. The elevation in boiling point compared to decane demonstrates the influence of the fluorine substituent on intermolecular interactions, despite the relatively weak polarity of the C-F bond.
The density of 1-fluorodecane at 25°C is consistently reported as 0.809 g/mL [1] [2] [4] [5] [6]. This value represents a density intermediate between that of pure hydrocarbons and more heavily fluorinated compounds. The density is higher than that of n-decane (0.730 g/mL) due to the presence of the fluorine atom, which has a higher atomic mass than hydrogen. The density value is crucial for practical applications involving volume-to-mass conversions and phase behavior studies.
¹H Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of 1-fluorodecane exhibits characteristic features typical of primary alkyl fluorides [7] [8] [9] [10]. The alkyl protons appear in the expected region between 0.8-2.5 parts per million, with the terminal methyl group resonating around 0.9 parts per million and the methylene protons distributed throughout the 1.2-1.6 parts per million range. The most diagnostic feature is the fluoromethylene protons (CH₂F), which appear as a doublet centered around 4.5 parts per million due to coupling with the fluorine nucleus. This signal exhibits characteristic ²JHF coupling constants typically ranging from 45-50 hertz, providing definitive structural confirmation of the fluorinated terminus.
¹³C Nuclear Magnetic Resonance Spectroscopy
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed structural information through carbon chemical shifts and carbon-fluorine coupling patterns [7] [8] [9]. The alkyl carbons appear in the typical aliphatic range of 10-40 parts per million, with the terminal methyl carbon around 14 parts per million and the methylene carbons distributed between 22-32 parts per million. The carbon bearing the fluorine atom (CF carbon) appears significantly downfield at approximately 80-85 parts per million, characteristic of primary alkyl fluorides. This carbon exhibits strong ¹JCF coupling (typically 160-170 hertz) that splits the signal into a doublet, while adjacent carbons show smaller ²JCF and ³JCF coupling constants.
¹⁹F Nuclear Magnetic Resonance Spectroscopy
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides the most sensitive and diagnostic method for characterizing 1-fluorodecane [8] [11] [12] [13] [10]. The terminal fluorine atom resonates in the characteristic range for primary alkyl fluorides, typically between -220 to -240 parts per million relative to trichlorofluoromethane. The signal appears as a triplet due to coupling with the adjacent methylene protons, with ²JHF coupling constants of approximately 45-50 hertz. The high sensitivity of ¹⁹F Nuclear Magnetic Resonance (100% natural abundance, 83% relative sensitivity to ¹H) makes this technique particularly valuable for trace analysis and structural confirmation.
The infrared spectrum of 1-fluorodecane displays characteristic absorption bands that provide structural information about both the alkyl chain and the fluorinated terminus [14] [15] [16]. The spectrum exhibits strong absorption bands in the 2850-3000 cm⁻¹ region corresponding to alkyl C-H stretching vibrations [14] [16] [17]. These bands are typical of saturated hydrocarbons and provide confirmation of the alkyl chain structure.
The C-F stretching vibration appears as a medium to strong absorption band in the 1000-1100 cm⁻¹ region [14] [15] [16], which is characteristic of organofluorine compounds. This band is diagnostic for the presence of the carbon-fluorine bond and distinguishes fluorinated compounds from their hydrocarbon analogs. Additional characteristic bands include alkyl C-H bending vibrations in the 1350-1470 cm⁻¹ region [14] [16] [17] and C-C skeletal vibrations appearing as variable intensity bands between 800-1300 cm⁻¹ [14] [16].
The mass spectrum of 1-fluorodecane exhibits fragmentation patterns characteristic of primary alkyl fluorides [18] [19] [20]. The molecular ion peak appears at m/z 160, though it is typically weak to moderate in intensity due to the ease of fragmentation common in alkyl halides [18] [19] [20]. The base peak and major fragment ions appear at m/z values of 43, 57, and 71, corresponding to the CₙH₂ₙ₊₁⁺ ion series resulting from α-cleavage reactions [19] [20] [21].
A characteristic fragmentation pathway involves the loss of hydrogen fluoride (HF, -20 mass units) from the molecular ion, which is common in fluoroalkanes [22] [19] [20]. Additional fragmentation includes typical alkyl chain cleavage patterns, with preferential formation of stable carbocation fragments. The presence of fluorine influences the fragmentation by stabilizing certain ion fragments and promoting specific cleavage pathways that differ from those observed in the corresponding hydrocarbon.
Raman spectroscopy of 1-fluorodecane provides complementary vibrational information to infrared spectroscopy [23] [24] [25]. The C-F stretching vibration appears around 1050 cm⁻¹ in the Raman spectrum, often with different relative intensity compared to the infrared spectrum due to different selection rules. The C-C stretching vibrations appear in the 1100-1150 cm⁻¹ region, providing information about the alkyl chain conformation and dynamics.
Raman spectroscopy is particularly useful for studying the molecular dynamics and conformational behavior of 1-fluorodecane in different phases and environments. The technique can provide insights into intermolecular interactions and phase transitions that are complementary to other spectroscopic methods.
The enthalpy of formation of 1-fluorodecane in the gas phase has been calculated as -448.4 ± 3.0 kJ/mol using high-level computational methods [26]. This value was determined through G3 level quantum chemical calculations, which provide reliable thermodynamic predictions for organofluorine compounds. The negative enthalpy of formation indicates that the compound is thermodynamically stable relative to its constituent elements in their standard states.
The enthalpy of formation value reflects the strong C-F bond (approximately 485 kJ/mol) and the stability of the overall molecular structure. Comparison with corresponding hydrocarbons shows that fluorine substitution generally leads to more negative enthalpies of formation, contributing to the thermodynamic stability of fluorinated compounds.
The standard Gibbs free energy of formation for 1-fluorodecane has been estimated as -161.49 kJ/mol using the Joback group contribution method [27]. This negative value indicates that the formation of 1-fluorodecane from its elements is thermodynamically favorable under standard conditions. The Gibbs free energy value is crucial for understanding the thermodynamic driving forces in reactions involving 1-fluorodecane and for predicting equilibrium compositions in chemical systems.
The relationship between enthalpy and Gibbs free energy of formation (ΔG°f = ΔH°f - TΔS°f) provides insights into the entropy contribution to the thermodynamic stability of the compound. The significant difference between the enthalpy and Gibbs free energy values suggests a substantial entropy contribution to the thermodynamic properties.
The standard entropy of 1-fluorodecane at 298.15 K has been experimentally determined as 582.76 J/mol·K [26]. This value reflects the molecular complexity and conformational flexibility of the compound. The entropy is higher than that of smaller molecules due to the increased number of rotational and vibrational degrees of freedom associated with the decyl chain.
The entropy value is consistent with other medium-chain alkyl compounds and reflects the contribution of both translational, rotational, and vibrational motion to the overall molecular entropy. The presence of the fluorine atom introduces additional vibrational modes that contribute to the total entropy.
The molar heat capacity of 1-fluorodecane in the gas phase at 298.15 K has been experimentally measured as 234.9 ± 4.7 J/mol·K [26]. This value represents the amount of energy required to raise the temperature of one mole of the compound by one kelvin under constant pressure conditions. The heat capacity is influenced by the molecular size, flexibility, and the number of vibrational modes accessible at the measurement temperature.
The heat capacity value is consistent with the molecular structure and size of 1-fluorodecane. The presence of the alkyl chain contributes significantly to the heat capacity through C-C and C-H vibrational modes, while the C-F bond adds additional vibrational contributions. Temperature-dependent heat capacity data would provide insights into molecular dynamics and phase transition behavior.
While specific surface tension measurements for 1-fluorodecane are limited in the literature, the surface tension can be estimated based on the general behavior of fluorinated alkanes [28] [29]. Fluorinated compounds typically exhibit lower surface tensions compared to their hydrocarbon analogs due to the low polarizability of fluorine atoms and the weak intermolecular interactions in fluorinated systems.
The surface tension of 1-fluorodecane is expected to be intermediate between that of n-decane and more heavily fluorinated compounds. The single fluorine atom provides some reduction in surface tension compared to the hydrocarbon, but the effect is less pronounced than in perfluorinated or highly fluorinated compounds. Surface tension measurements would be valuable for understanding the interfacial behavior and applications in surface-active formulations.
The interfacial properties of 1-fluorodecane are influenced by the amphiphilic nature of the molecule, with a hydrophobic alkyl chain and a slightly hydrophilic fluorinated terminus [30] [31]. At air-water interfaces, 1-fluorodecane molecules are expected to orient with the fluorinated end toward the aqueous phase and the alkyl chain extending into the air phase, though the weak polarity of the C-F bond limits the extent of this orientation.
The interfacial behavior is important for applications involving emulsions, foams, and other dispersed systems. The compound's limited amphiphilic character suggests moderate surface activity compared to conventional surfactants, but sufficient to influence interfacial properties in specialized applications.
The refractive index of 1-fluorodecane is consistently reported as 1.409 (n20/D) [1] [32] [4] [5] [6]. This value is slightly higher than that of n-decane (1.412) but lower than more heavily fluorinated compounds. The refractive index reflects the electronic polarizability of the molecule and is influenced by both the alkyl chain and the fluorine substituent.
The refractive index value is useful for identification purposes and provides information about the optical properties of the compound. The value is consistent with the molecular structure and composition, confirming the presence of both hydrocarbon and fluorinated components.
The water solubility of 1-fluorodecane is reported as 2.510 mg/L [5] [6], indicating very low aqueous solubility typical of long-chain alkyl compounds. This low solubility reflects the hydrophobic nature of the alkyl chain, which dominates the molecular properties despite the presence of the slightly hydrophilic fluorine atom [33]. The solubility is consistent with the "like dissolves like" principle, where the predominantly hydrophobic character of the molecule limits its interaction with water.
The low water solubility has important implications for environmental fate and transport, bioaccumulation potential, and handling considerations. The compound is expected to partition preferentially into organic phases and lipid-rich environments rather than aqueous systems.
The octanol-water partition coefficient (log KOW) of 1-fluorodecane is reported as 5.74 [26] [5] [6], indicating strong partitioning into the organic phase. This high partition coefficient reflects the lipophilic nature of the compound and its tendency to accumulate in fatty tissues and organic solvents rather than aqueous environments.
The log KOW value is crucial for predicting bioaccumulation potential, environmental distribution, and pharmacokinetic behavior. Values above 5 generally indicate significant bioaccumulation potential and limited mobility in aqueous environmental compartments. The partition coefficient is consistent with the molecular structure and the dominance of the hydrophobic alkyl chain over the weakly hydrophilic fluorinated terminus.
1-Fluorodecane exhibits high solubility in nonpolar organic solvents such as hexane, heptane, and other alkanes [33]. The compound is also expected to be soluble in moderately polar solvents such as chlorinated hydrocarbons and aromatic solvents. The solubility pattern follows the "like dissolves like" principle, with highest solubility in solvents of similar polarity and hydrogen bonding characteristics.
The excellent solubility in organic solvents makes 1-fluorodecane useful as a solvent itself and as a component in organic synthetic reactions. The solubility characteristics are important for purification procedures, extraction processes, and formulation development in various applications.
Acute Toxic;Environmental Hazard